molecular formula C15H15N7O2 B2736005 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(9H-purin-6-yl)propanamide CAS No. 2097902-66-2

2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(9H-purin-6-yl)propanamide

Katalognummer: B2736005
CAS-Nummer: 2097902-66-2
Molekulargewicht: 325.332
InChI-Schlüssel: HZWSCIDSABHNPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(9H-purin-6-yl)propanamide features a unique hybrid structure combining a cyclopenta[c]pyridazinone core with a purine moiety linked via a propanamide bridge. This structural arrangement suggests possible applications in medicinal chemistry, particularly in targeting enzymes like kinases or purinergic receptors.

Eigenschaften

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(7H-purin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c1-8(22-11(23)5-9-3-2-4-10(9)21-22)15(24)20-14-12-13(17-6-16-12)18-7-19-14/h5-8H,2-4H2,1H3,(H2,16,17,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWSCIDSABHNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=NC2=C1NC=N2)N3C(=O)C=C4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(9H-purin-6-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[c]pyridazinyl core through cyclization reactions. This is followed by the introduction of the purinyl group via nucleophilic substitution or coupling reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(9H-purin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Wissenschaftliche Forschungsanwendungen

2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(9H-purin-6-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(9H-purin-6-yl)propanamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

BK86039: N-(1,2,3,4-Tetrahydronaphthalen-1-yl) Derivative

  • Structure : Replaces the purine group with a tetrahydronaphthalen-1-yl moiety.
  • Molecular Formula : C₂₀H₂₃N₃O₂; Molecular Weight : 337.42 g/mol .
  • The tetrahydronaphthalene group introduces hydrophobicity, likely enhancing membrane permeability compared to the polar purine.
  • Implications : Reduced polarity may improve bioavailability but limit specificity for purine-dependent targets.

BK80236: N-([3-(Trifluoromethyl)phenyl]methyl) Derivative

  • Structure : Features a trifluoromethylbenzyl group instead of purine.
  • Molecular Formula : C₁₈H₁₈F₃N₃O₂; Molecular Weight : 365.35 g/mol .
  • Smaller aromatic substituent reduces steric hindrance, possibly improving binding to flat active sites.

N-[(Furan-2-yl)methyl]-7H-purin-6-amine

  • Structure : Alkylamine-linked furan substituent at the purine 6-position.
  • Implications : The alkylamine linkage (vs. amide) may decrease rigidity, altering conformational preferences in target binding.

Analogues with Modified Heterocyclic Cores

7h: Pyrazolo[3,4-b]pyridine Derivative

  • Structure: Pyrazolopyridine core replaces cyclopenta[c]pyridazinone.
  • Molecular Formula : C₁₇H₁₇N₃O; Molecular Weight : 296.35 g/mol.
  • Key Data: Melting Point: 128–130°C (indicates crystalline stability). Spectral Features: IR C=O stretch at 1690 cm⁻¹ (weaker than the target’s cyclopenta[c]pyridazinone ketone) .
  • Implications : The pyrazole ring introduces additional hydrogen-bonding sites (NH at δ 13.0 ppm in ¹H NMR), which could enhance interactions with polar residues in enzymes.

Cyclohepta[c]pyridazinone Derivative

  • Structure: Seven-membered cyclohepta[c]pyridazinone ring vs. five-membered cyclopenta[c]pyridazinone.
  • Physicochemical Properties: Hydrogen-Bond Donors/Acceptors: 1/4 (vs. 2/5 in the target compound, estimated). Topological Polar Surface Area (TPSA): 70 Ų (higher TPSA suggests lower membrane permeability) .
  • Implications : Larger ring size may reduce ring strain, improving thermodynamic stability but decreasing solubility due to increased hydrophobicity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Hydrogen-Bond Donors/Acceptors TPSA (Ų)
Target Compound C₁₈H₁₈N₆O₂* ~350.38 Purin-6-yl ~2/5 ~95
BK86039 C₂₀H₂₃N₃O₂ 337.42 Tetrahydronaphthalen-1-yl 2/4 ~75
BK80236 C₁₈H₁₈F₃N₃O₂ 365.35 3-(Trifluoromethyl)phenylmethyl 2/4 ~70
N-[(Furan-2-yl)methyl]-7H-purin-6-amine C₁₀H₁₀N₆O 230.23 Furan-2-ylmethyl 2/5 ~85
7h (Pyrazolo[3,4-b]pyridine) C₁₇H₁₇N₃O 296.35 4,6-Dimethylpyrazolo[3,4-b]pyridine 2/3 ~60
Cyclohepta[c]pyridazinone Derivative C₁₂H₁₆N₂O₃ 236.27 Cyclohepta[c]pyridazinone 1/4 70

*Estimated based on structural similarity to BK86039 and BK80234.

Research Implications

  • Purine vs. Non-Purine Derivatives: The target compound’s purine moiety may confer selectivity for ATP-binding pockets in kinases, whereas non-purine analogs (e.g., BK86039) could exhibit broader off-target effects .
  • Amide vs. Alkylamine Linkers : The amide group in the target compound enhances rigidity and hydrogen-bonding capacity compared to alkylamine-linked furan derivatives .
  • Ring Size and Solubility: Smaller cyclopenta[c]pyridazinone cores (target compound) likely offer better solubility than cyclohepta analogs, critical for oral bioavailability .

Biologische Aktivität

The compound 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(9H-purin-6-yl)propanamide (CAS Number: 2097902-66-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclopenta[c]pyridazinyl moiety with a purinyl group. Its molecular formula is C15H16N6O2C_{15}H_{16}N_{6}O_{2}, and it has a molecular weight of approximately 325.33 g/mol. The structural complexity suggests multiple potential interactions within biological systems.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in nucleotide metabolism.
  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs), which play significant roles in cellular signaling and regulation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For example:

  • A study demonstrated that analogs of cyclopenta[c]pyridazine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Antiviral Properties

The purinyl component suggests possible antiviral activity through mechanisms such as:

  • Inhibition of viral replication by interfering with nucleic acid synthesis.
  • Modulation of host immune responses to enhance antiviral defenses.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the cyclopenta[c]pyridazinyl core through cyclization reactions.
  • Introduction of the purinyl group via nucleophilic substitution or coupling reactions .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • In vitro studies indicated that cyclopenta[c]pyridazine derivatives could inhibit specific tumor cell lines more effectively than standard chemotherapeutics .
  • Animal models demonstrated improved survival rates when treated with compounds featuring similar structural motifs, reinforcing the potential for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits viral replication
Enzyme InhibitionInterferes with nucleotide metabolism

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.